N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide

Overview

Description

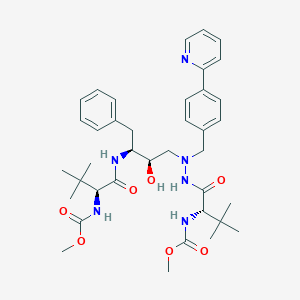

“N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide” is a chemical compound with the molecular formula C15H21NO5 . It is also known by its CAS number 96480-91-0 . This compound contains a total of 42 bonds, including 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether .

Synthesis Analysis

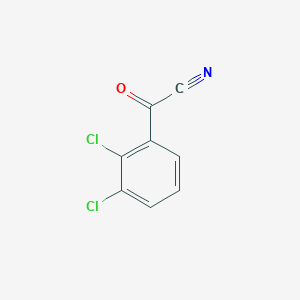

The R-Enantiomer of the β-receptor antagonist N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide with high enantioselectivity was synthesized from cheap starting materials and enantiopure chiral reagent through an efficient, convenient, and practical synthetic strategy . The synthesis involved a Friedel-Crafts reaction of the compound with acetyl chloride in the presence of a Lewis acid .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular weight of 295.331 Da and a monoisotopic mass of 295.141968 Da . The structure contains a total of 42 bonds, including 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether .Chemical Reactions Analysis

The synthesis of “this compound” involves a Friedel-Crafts reaction with acetyl chloride in the presence of a Lewis acid .Scientific Research Applications

Synthesis and Chemical Properties

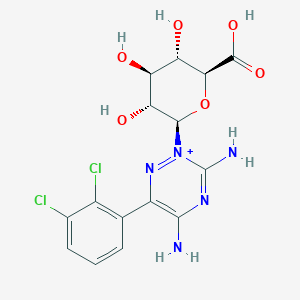

Chiral Synthesis : An efficient chiral synthesis of a related β-receptor antagonist with high enantioselectivity, using enantiopure chiral reagents, was achieved. This process involved NMR and MS detection, with chiral HPLC analysis for enantiomeric excess determination (Wang & Tang, 2009).

Molecular Docking and Synthesis : Various N-(substituted-phenyl)butanamides were synthesized and evaluated as tyrosinase and melanin inhibitors, showing biological activity. These compounds were characterized using NMR, IR, and CHN analysis, with in vitro and in vivo assessment for depigmentation potential (Raza et al., 2019).

Coordination to Metals : A study described the synthesis of diazo functionalized oxime ligand N-phenyl-3-oxo-butanamide and its coordination with copper(II) and iron(III). The compounds were characterized by magnetic susceptibility and spectroscopic techniques (Güzel, Serindaǧ & Serin, 1997).

Antifungal Activities : N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides were tested for fungicidal activities against various fungi. The presence of electron withdrawing groups in these compounds influenced their antifungal efficacy (Lee, Kim, Cheong & Chung, 1999).

Biological and Pharmacological Research

Lipoxygenase Inhibition : New derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide were synthesized and evaluated as lipoxygenase inhibitors, displaying moderate activities (Aziz‐ur‐Rehman et al., 2016).

Biocatalytic Synthesis : A chemoenzymatic route was reported for synthesizing acebutolol, a β1 adrenergic receptor blocker, in enantiopure forms. This included enzymatic kinetic resolution and N-alkylation steps, offering a high yielding and environmentally friendly approach (Banoth, Thakur, Bhaumik & Banerjee, 2015).

Anticonvulsant Activity : New hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides were synthesized and evaluated as anticonvulsant agents, showing broad spectra of activity in preclinical seizure models (Kamiński, Rapacz, Filipek & Obniska, 2016).

Mechanism of Action

Target of Action

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide, also known as rac Des(isopropylamino) Acebutolol Diol, is a β-receptor antagonist . Its primary targets are the β-adrenergic receptors, which play a crucial role in the regulation of heart function .

Mode of Action

This compound interacts with β-adrenergic receptors, blocking their activity . This blocking action prevents the binding of adrenaline and noradrenaline to these receptors, thereby inhibiting the typical responses triggered by these hormones, such as increased heart rate and blood pressure .

Biochemical Pathways

The compound’s action primarily affects the adrenergic signaling pathway. By blocking β-adrenergic receptors, it disrupts the normal signaling cascade initiated by adrenaline and noradrenaline. This disruption can lead to downstream effects such as reduced heart rate and lower blood pressure .

Pharmacokinetics

Like other β-blockers, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s bioavailability may be influenced by factors such as its formulation, the patient’s physiological state, and potential interactions with other drugs .

Result of Action

The primary molecular effect of this compound is the inhibition of β-adrenergic receptor activity. On a cellular level, this leads to a decrease in the heart’s contractility and rate, reducing the overall workload of the heart . Clinically, this can result in lower blood pressure and a reduced risk of heart-related complications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its absorption, distribution, metabolism, and excretion, potentially altering its effectiveness . Additionally, physiological factors such as the patient’s age, health status, and genetic makeup can also affect the compound’s action .

Biochemical Analysis

Biochemical Properties

It is known that Acebutolol, the parent compound, interacts with beta-adrenergic receptors, proteins that play a crucial role in the regulation of heart function . The nature of these interactions involves the blocking of these receptors, thereby reducing heart rate and blood pressure .

Cellular Effects

It can be inferred from the effects of Acebutolol that it may influence cell function by modulating cell signaling pathways related to heart function .

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, possibly enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, Acebutolol .

Metabolic Pathways

It can be inferred from the metabolism of Acebutolol that it may involve enzymes or cofactors .

Transport and Distribution

It can be inferred from the distribution of Acebutolol that it may involve transporters or binding proteins .

Subcellular Localization

It can be inferred from the localization of Acebutolol that it may be directed to specific compartments or organelles .

Properties

IUPAC Name |

N-[3-acetyl-4-(2,3-dihydroxypropoxy)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQWBNBPVIGMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96480-91-0 | |

| Record name | N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096480910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAC DES(ISOPROPYLAMINO) ACEBUTOLOL DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G502F05O2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

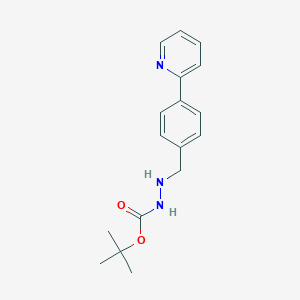

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.